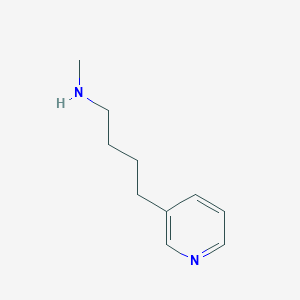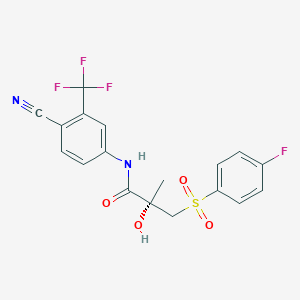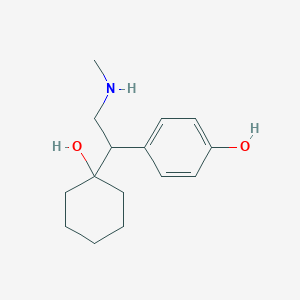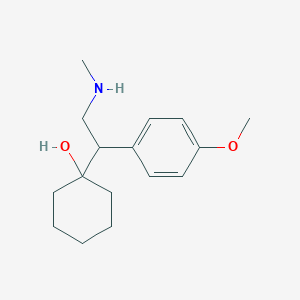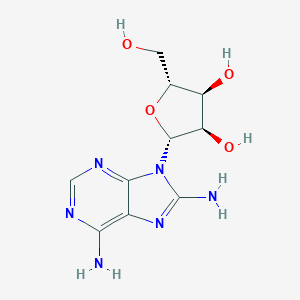![molecular formula C28H26N2O5S B016001 ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate CAS No. 316124-89-7](/img/structure/B16001.png)
ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinoline derivatives often involves condensation reactions, starting with basic quinoline structures and modifying them through various chemical reactions to add specific functional groups. For example, the condensation of 1,2-diaminobenzene with diethyl oxalacetate under specific conditions can lead to the formation of quinoxalin-2-yl derivatives, which might be further modified to introduce sulfonylamino, ethoxy, and phenylethenyl groups (Rangnekar, D. W., et al., 1999).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of quinoline as the core structure, modified by various substituents that impact its chemical behavior and properties. Detailed structural analysis, including spectroscopic techniques like FTIR, UV-Vis, NMR, and X-ray diffraction, helps in understanding the arrangement of atoms and the molecular conformation (Saidj, Merzouk, et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving this class of compounds can include nucleophilic substitutions, condensations, and cyclization reactions, facilitating the introduction or modification of functional groups at specific positions on the quinoline ring. The reactivity of the compound can be further understood by studying its interaction with various reagents and conditions, leading to the formation of new bonds and structures (Gorbunova, E., & Mamedov, V., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, and solubility, can be influenced by the nature and positioning of substituent groups on the quinoline core. These properties are crucial for determining the compound's suitability for various applications, including its behavior in organic synthesis processes and potential use in materials science (Li, Xue-mei, et al., 2006).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are determined by the electronic structure of the molecule. Studies on frontier molecular orbitals, HOMO-LUMO gap, and molecular electrostatic potential can provide insights into the chemical reactivity and stability of the compound (Saidj, Merzouk, et al., 2022).
Aplicaciones Científicas De Investigación
Inhibition Efficiencies and Corrosion Studies
A study conducted by Zarrouk et al. (2014) utilized quantum chemical calculations to explore the relationship between molecular structure and inhibition efficiency of quinoxalines, including compounds similar to ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate, as corrosion inhibitors for copper in nitric acid media. The research found consistent results between the theoretical calculations and experimental data, providing insights into the design of effective corrosion inhibitors (Zarrouk et al., 2014).
Dye Synthesis and Application
Another application in the field of dye synthesis was reported by Rangnekar et al. (1999), where ethyl quinoxalin-3(4H)-on-2-ylacetate, a compound structurally related to ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate, was used to create novel quinoxalin-2-yl styryl dyes. These dyes demonstrated promising dyeing properties when applied to polyester fibers (Rangnekar et al., 1999).
Synthesis of Zinc(II)-Specific Fluorescing Agents
The synthesis of Zinquin ester and Zinquin acid, compounds that serve as zinc(II)-specific fluorophores, involves structures closely related to the subject compound. These agents are pivotal in the study of biological zinc(II), showcasing the compound's relevance in bioanalytical chemistry for tracking and analyzing zinc ion distributions in biological systems (Mahadevan et al., 1996).
Antimicrobial Activity Studies
A study conducted by Ahmed et al. (2006) on the synthesis and antimicrobial activity of succinimido(2-aryl-4-oxo-3- {((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, which are structurally related to the compound of interest, revealed significant inhibition of bacterial and fungal growth. This suggests potential applications in developing new antimicrobial agents (Ahmed et al., 2006).
Synthesis for Pharmacological Studies
Bhambi et al. (2010) synthesized novel N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide derivatives, related in structure to the compound of interest, with potential biological activities. This research highlights the compound's utility in the synthesis of pharmacologically active molecules (Bhambi et al., 2010).
Propiedades
IUPAC Name |
ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5S/c1-3-34-27(31)19-35-24-17-22-12-14-23(13-11-21-7-5-4-6-8-21)29-28(22)26(18-24)30-36(32,33)25-15-9-20(2)10-16-25/h4-18,30H,3,19H2,1-2H3/b13-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNUYBPDJWYUSO-ACCUITESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60422143 | |
| Record name | AC1O21EP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60422143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate | |
CAS RN |
316124-89-7 | |
| Record name | AC1O21EP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60422143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




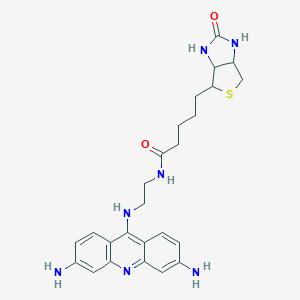
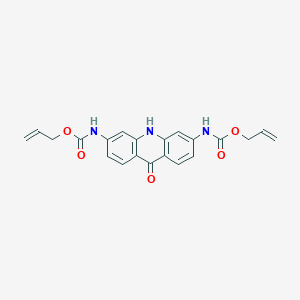

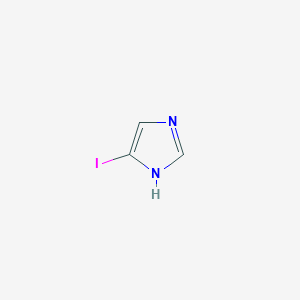

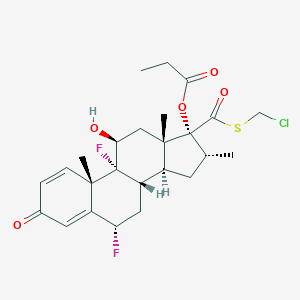
![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B15939.png)
